Diphenidol hydrochloride

Übersicht

Beschreibung

Diphenidolhydrochlorid ist eine chemische Verbindung, die hauptsächlich als Antiemetikum und Antivertigo-Mittel eingesetzt wird. Es ist wirksam bei der Vorbeugung und symptomatischen Behandlung von Übelkeit und Erbrechen, die mit verschiedenen Erkrankungen wie der Menière-Krankheit und Operationen am Mittel- und Innenohr verbunden sind . Diese Verbindung ist bekannt für ihre Fähigkeit, Übelkeit und Erbrechen durch Hemmung der Chemorezeptor-Triggerzone zu kontrollieren .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Diphenidolhydrochlorid beinhaltet die Alkylierung von 1-Brom-3-chlorpropan mit Piperidin unter Bildung von 3-Piperidinopropylchlorid. Dieser Zwischenstoff wird einer Grignard-Reaktion mit Benzophenon unterzogen, um das Benzhydrol zu liefern, das dann in Diphenidol umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Diphenidolhydrochlorid umfasst typischerweise die Herstellung der Verbindung in großen Mengen, gefolgt von der Zugabe von Hilfsstoffen wie Stärke zur Herstellung verschiedener Darreichungsformen wie Kapseln, Tabletten und Granulate . Das Verfahren stellt sicher, dass das Endprodukt ungiftig, kostengünstig und einfach herzustellen ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diphenidol hydrochloride involves the alkylation of 1-bromo-3-chloropropane with piperidine to produce 3-piperidinopropyl chloride. This intermediate undergoes a Grignard reaction with benzophenone to yield the benzhydrol, which is then converted to diphenidol .

Industrial Production Methods: Industrial production of this compound typically involves the preparation of the compound in bulk, followed by the addition of auxiliary materials such as starch to create various dosage forms like capsules, tablets, and granules . The process ensures that the final product is non-toxic, cost-effective, and easy to prepare .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diphenidolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Diphenidolhydrochlorid in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können am Piperidinring oder an den Phenylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Formen führen kann.

Wissenschaftliche Forschungsanwendungen

Antiemetic Properties

Diphenidol hydrochloride is widely utilized in clinical settings to control nausea and vomiting associated with several conditions, including:

- Meniere's Disease : It is effective in managing vertigo and associated symptoms.

- Postoperative Nausea and Vomiting : Used to prevent nausea following surgical procedures.

- Chemotherapy-Induced Nausea : Administered to mitigate nausea resulting from cancer treatments.

- Radiation Sickness : Helps alleviate symptoms associated with radiation exposure.

The mechanism of action involves inhibition of the chemoreceptor trigger zone, thereby reducing vestibular stimulation and controlling nausea and vomiting .

Treatment of Vertigo

Diphenidol is indicated for the symptomatic treatment of peripheral (labyrinthine) vertigo, which can occur due to various conditions such as labyrinthitis or inner ear surgery. It works by regulating vestibular function and inhibiting abnormal impulses from the vestibular nerve .

Toxicological Studies

Recent studies have highlighted the toxicokinetics of this compound, especially in cases of overdose. Research indicates that diphenidol exhibits a dynamic distribution in biological tissues, with significant concentrations observed in well-perfused organs shortly after administration. The compound demonstrates first-order kinetics with a half-life of approximately 9.58 hours .

Forensic Toxicokinetics

A study published in 2023 examined the forensic toxicokinetics of this compound in animal models. The findings revealed that after intragastric administration, diphenidol concentrations peaked in various organs over time, indicating rapid absorption and distribution characteristics .

Clinical Observations

In clinical practice, diphenidol has been associated with adverse effects such as dry mouth, hallucinations, and respiratory depression in cases of overdose. The identification of these effects has led to increased scrutiny regarding its safety profile, particularly in pediatric populations .

Wirkmechanismus

The exact mechanism by which diphenidol hydrochloride exerts its antiemetic and antivertigo effects is not fully understood. it is believed to diminish vestibular stimulation and depress labyrinthine function. It also acts as an antimuscarinic agent by interacting with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 . Additionally, it may affect the medullary chemoreceptive trigger zone, contributing to its antiemetic properties .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another antiemetic and antihistamine agent used to treat nausea and vomiting.

Meclizine: An antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.

Promethazine: An antihistamine with antiemetic properties used to treat allergy symptoms, nausea, and vomiting.

Uniqueness of Diphenidol Hydrochloride: this compound is unique in its dual action as both an antiemetic and antivertigo agent. Unlike some similar compounds, it specifically targets the vestibular system and chemoreceptor trigger zone, making it particularly effective for conditions like Meniere’s disease and postoperative nausea .

Biologische Aktivität

Diphenidol hydrochloride is a nonphenothiazine antiemetic agent primarily used to treat nausea and vomiting associated with vestibular disorders, such as Meniere's disease. Despite its therapeutic applications, diphenidol has been linked to cases of toxicity and death, raising concerns about its safety profile. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies highlighting its potential risks.

Diphenidol exerts its effects primarily as an antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. The following table summarizes the receptor interactions:

| Receptor Type | Action | pKb |

|---|---|---|

| Muscarinic M2 | Antagonist | 6.72 |

| Muscarinic M3 | Antagonist | 7.02 |

The mechanism by which diphenidol alleviates nausea and vertigo is not fully understood but is believed to involve:

- Diminishing vestibular stimulation.

- Depressing labyrinthine function.

- Acting on the medullary chemoreceptive trigger zone, which may contribute to its antiemetic effects .

Pharmacokinetics

Diphenidol is well absorbed from the gastrointestinal tract following oral administration, with a half-life of approximately 4 hours . It undergoes renal elimination, with about 90% of the drug excreted within three to four days post-administration .

Case Report: Fatal Poisoning

A notable case involved a 23-year-old female who succumbed to diphenidol poisoning. Autopsy findings revealed:

- No typical pathological changes except for cerebral edema.

- Elevated acetylcholinesterase levels.

- Postmortem analysis indicated lethal concentrations of diphenidol in various tissues (e.g., 141 µg/g in the liver) .

This case underscores the potential for lethal outcomes associated with diphenidol misuse or overdose.

Retrospective Study

A retrospective study reviewed 16 cases of diphenidol poisoning from literature between 1998 and 2014. Key findings included:

- Symptoms of poisoning ranged from dry mouth and irritability to hallucinations and respiratory failure.

- The study emphasized the importance of recognizing signs of diphenidol toxicity in clinical settings, particularly in patients presenting with CNS disturbances .

Biological Activity and Toxicology

Diphenidol's biological activity extends beyond its therapeutic effects. Research indicates that it can cause significant side effects at high doses, including:

- Central nervous system inhibition followed by excitation.

- Respiratory depression leading to potential fatal outcomes .

Dynamic Distribution Studies

Animal studies have shown that diphenidol exhibits excellent liposolubility and moderate plasma protein binding (42–70%). The apparent volume of distribution is significantly high (68.72 L/kg), indicating extensive tissue uptake. Its elimination half-life in animal models has been reported as approximately 9.58 hours , predominantly metabolized in the liver and excreted via the kidneys .

Eigenschaften

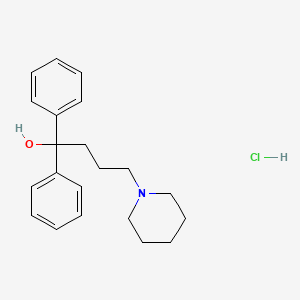

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZIYZHXZAYGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

972-02-1 (Parent) | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10186248 | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-89-5 | |

| Record name | Diphenidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.